molecular formula C7H9NO2 B3318030 4-Amino-5-methylbenzene-1,3-diol CAS No. 98547-38-7

4-Amino-5-methylbenzene-1,3-diol

Cat. No. B3318030
CAS RN: 98547-38-7
M. Wt: 139.15 g/mol
InChI Key: SVAGGSKZBBZMGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08952014B2

Procedure details

2.43 g (14.4 mmol) 5-methyl-4-nitrobenzene-1,3-diol were placed in 200 mL methanol and hydrogenated under a hydrogen atmosphere and with the addition of 0.20 g Pd/C (10%) at 50° C. and a hydrogen pressure of 5 bar until all the hydrogen had been taken up. The catalyst was filtered off and the filtrate was evaporated down i.vac.
Name
5-methyl-4-nitrobenzene-1,3-diol
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
0.2 g
Type
catalyst
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]([N+:10]([O-])=O)=[C:4]([OH:9])[CH:5]=[C:6]([OH:8])[CH:7]=1.[H][H]>CO.[Pd]>[NH2:10][C:3]1[C:2]([CH3:1])=[CH:7][C:6]([OH:8])=[CH:5][C:4]=1[OH:9]

Inputs

Step One
Name
5-methyl-4-nitrobenzene-1,3-diol
Quantity
2.43 g
Type
reactant
Smiles
CC=1C(=C(C=C(C1)O)O)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Step Five
Name
Quantity
0.2 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated down i.vac

Outcomes

Product
Name
Type
Smiles
NC1=C(C=C(C=C1C)O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.